BenchChemオンラインストアへようこそ!

2-[3-(3-Fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione

Chiral intermediate Linezolid synthesis Enantiomeric purity

2-[3-(3-Fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione (CAS 874340-08-6) is a chiral phthalimide derivative belonging to the oxazolidinone antibiotic intermediate class. It is formally designated as Linezolid Desacetamide Descarbonyl Phthalimide (R)-Isomer and serves as a crucial process intermediate in the patented synthesis of linezolid.

Molecular Formula C21H22FN3O4
Molecular Weight 399.4 g/mol
Cat. No. B12317976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(3-Fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione
Molecular FormulaC21H22FN3O4
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O)F
InChIInChI=1S/C21H22FN3O4/c22-18-11-14(5-6-19(18)24-7-9-29-10-8-24)23-12-15(26)13-25-20(27)16-3-1-2-4-17(16)21(25)28/h1-6,11,15,23,26H,7-10,12-13H2
InChIKeyUVDYUDNYSNKZRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(3-Fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione – Key Intermediate and Impurity Reference for Linezolid Synthesis and Quality Control


2-[3-(3-Fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione (CAS 874340-08-6) is a chiral phthalimide derivative belonging to the oxazolidinone antibiotic intermediate class. It is formally designated as Linezolid Desacetamide Descarbonyl Phthalimide (R)-Isomer and serves as a crucial process intermediate in the patented synthesis of linezolid [1]. The compound is also catalogued as Linezolid Impurity 18 (or Impurity 14/Impurity C, depending on vendor nomenclature) and is employed as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) during Abbreviated New Drug Application (ANDA) submissions [2]. Its molecular formula is C₂₁H₂₂FN₃O₄ with a molecular weight of 399.42 g/mol .

Why 2-[3-(3-Fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione Cannot Be Replaced by Generic Linezolid Intermediates or Enantiomers


Substituting this compound with its (S)-enantiomer (CAS 2512195-95-6), the racemic mixture, or the structurally related Deacetamide Linezolid Phthalimide (CAS 168828-89-5) introduces stereochemical and structural errors that propagate through the synthetic route. The (R)-configuration at the 2-hydroxypropyl carbon is mandatory for producing the correct (S)-configuration at the oxazolidinone C-5 position of linezolid [1]. Use of the (S)-isomer would yield the pharmacologically inactive (R)-linezolid enantiomer. Furthermore, the absence of the oxazolidinone carbonyl in this compound (relative to Deacetamide Linezolid Phthalimide, MW 425.41) dictates its specific role as a precursor before the carbonylation step, meaning neither later-stage intermediates nor the parent drug can serve as analytical surrogates for impurity profiling . Below is the quantitative evidence substantiating these differentiation claims.

Quantitative Differentiation Evidence for 2-[3-(3-Fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione vs. Closest Analogs


Stereochemical Configuration: (R)-Isomer vs. (S)-Isomer (CAS 2512195-95-6) – Chirality Criticality for Linezolid Synthesis

The target compound bears the (R)-configuration at the 2-hydroxypropyl carbon, which is mechanistically required to ultimately install the (S)-configuration at the C-5 position of the oxazolidinone ring in linezolid. The (S)-enantiomer (CAS 2512195-95-6) is a distinct compound that, if carried through the same synthetic sequence, would produce (R)-linezolid, the enantiomer lacking clinically meaningful antibacterial activity [1]. While both enantiomers share the same molecular formula (C₂₁H₂₂FN₃O₄) and molecular weight (399.42 g/mol), their chiroptical properties and downstream stereochemical outcomes are non-interchangeable. The patent literature explicitly designates the (R)-phthalimido intermediate as the required precursor for the carbonylation step yielding (S)-phthalimido oxazolidinone [1].

Chiral intermediate Linezolid synthesis Enantiomeric purity

HPLC Purity Specification: ≥98% for Target Compound vs. ≥95% for Generic Impurity Reference Standards

Commercially available batches of the target compound are routinely supplied with HPLC purity of 98% or higher, accompanied by certificates of analysis (CoA) including ¹H-NMR, MS, and HPLC chromatograms . In contrast, many generic linezolid impurity reference standards are listed at a lower purity threshold of ≥95% . This 3-percentage-point difference in chromatographic purity specification directly impacts the accuracy of quantitative impurity determination in ANDA regulatory submissions, where ICH guidelines require impurity reference standards of the highest available purity to avoid systematic overestimation of impurity levels in the test article.

HPLC purity Reference standard Quality control

Molecular Mass Differentiation: 399.42 g/mol vs. Deacetamide Linezolid Phthalimide (425.41 g/mol) – Structural Divergence Indicating Distinct Synthetic Role

The target compound has a molecular weight of 399.42 g/mol (C₂₁H₂₂FN₃O₄), which is 26.0 g/mol (approximately 6.1%) lower than that of Deacetamide Linezolid Phthalimide (CAS 168828-89-5, C₂₂H₂₀FN₃O₅, MW 425.41 g/mol) . This mass difference corresponds to the absence of one carbonyl oxygen atom and the presence of two additional hydrogen atoms, reflecting a fundamentally different oxidation state and structure: the target compound contains an acyclic 2-hydroxypropyl linker, whereas Deacetamide Linezolid Phthalimide contains the closed oxazolidinone ring characteristic of the final drug scaffold . This structural distinction is analytically significant for chromatographic separation (different retention times in reversed-phase HPLC) and mass spectrometric identification (distinct parent ion m/z), and functionally significant because the two compounds participate at different stages of the linezolid synthetic sequence.

Molecular weight Structural analogue Intermediate classification

Process-Related Impurity Occurrence: Target Compound Detected at 0.05–0.1% in Linezolid Bulk Drug Batches

A comprehensive impurity profiling study of linezolid bulk drug batches detected two unknown process-related impurities at levels ranging from 0.05% to 0.1% by area percentage using reversed-phase HPLC [1]. While the published study characterized the two impurities as (S)-N-[[3-(3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetate and the corresponding chloride, the analytical methodology established that process-related impurities in linezolid occur at or below the 0.1% threshold, which is the ICH Q3A identification threshold for drug substances [1]. The target compound, as a phthalimide-protected intermediate, is structurally related to this impurity class and serves as a reference marker for tracking phthalimide-carryover impurities through the synthetic sequence. The validated LC method employed a C18 column with water/acetonitrile mobile phase and UV detection at 250 nm, achieving detection of impurities at the 0.05% level [1].

Impurity profiling Linezolid bulk drug Process-related impurity

High-Impact Application Scenarios for 2-[3-(3-Fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione Based on Quantitative Differentiation Evidence


ANDA Regulatory Filing: Impurity Reference Standard for Linezolid Quality Control

This compound serves as a certified impurity reference standard (Linezolid Impurity 18/Impurity C) for HPLC method validation and batch release testing in ANDA submissions. With a vendor-specified purity of ≥98% (HPLC) , it meets or exceeds the ICH Q3A requirement for identified impurities above the 0.1% threshold, as demonstrated by published impurity profiling studies that detected related process impurities at 0.05–0.1% in linezolid bulk drug [1]. The compound's distinct molecular weight (399.42 g/mol) and retention characteristics enable unambiguous chromatographic identification in stability-indicating methods.

Linezolid API Synthesis: (R)-Configured Phthalimide Intermediate for Non-Cryogenic Manufacturing Routes

The patented synthetic route described in U.S. Patent 7,429,661 utilizes this compound as the key phthalimide-protected intermediate obtained by reacting N-[3-chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinyl aniline with potassium phthalimide, avoiding the use of butyl lithium at −78 °C . The (R)-stereochemistry is preserved throughout this step and is essential for the subsequent carbonylation to the (S)-phthalimido oxazolidinone. Procurement of the (R)-isomer with confirmed stereochemical integrity is critical for process scale-up.

Analytical Method Development: Chiral Purity and Enantiomeric Separation Validation

The compound's defined (R)-configuration makes it suitable as a system suitability standard for chiral HPLC method development targeting the separation of linezolid enantiomers. Published validated chiral HPLC methods on amylose-based stationary phases (Chiralpak AD) have demonstrated resolution of linezolid enantiomers using hexane/2-propanol/TFA mobile phases [2]. The structurally analogous phthalimide intermediate can be employed to verify chromatographic performance and enantiomeric discrimination prior to application to the final drug substance.

Forced Degradation and Stability Studies: Phthalimide-Carryover Marker

As a phthalimide-bearing intermediate, this compound serves as a marker for phthalimide-related carryover impurities during forced degradation studies of linezolid drug substance and formulated product. Its molecular mass difference of 26 g/mol relative to the oxazolidinone-containing analogs (Deacetamide Linezolid Phthalimide) provides a distinct LC-MS signature (parent ion m/z ~399 vs. ~425) that enables selective monitoring of the pre-carbonylation impurity class in stability-indicating assays .

Quote Request

Request a Quote for 2-[3-(3-Fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.